3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one
Description
3-(2-Aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one (molecular formula: C₁₀H₁₁FN₂O; hydrochloride salt form: C₁₀H₁₂ClFN₂O) is a fluorinated indol-2-one derivative characterized by a 5-fluoro substitution on the indole ring and a 2-aminoethyl group at position 3 . Its hydrochloride salt form further improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKROBLPDKSTRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the cyclization of an appropriate precursor. One common method starts with the reaction of 5-fluoroindole with ethylene diamine under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It can bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior . The fluorine atom in its structure can enhance its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Variations
- 5-Fluoro-2-oxindole (Parent Compound): The unsubstituted core (C₈H₆FNO; MW: 151.14) lacks the 3-aminoethyl group. It exhibits a melting point of 143–147°C and serves as a precursor for kinase inhibitors like sunitinib .
- Thiazole-Containing Derivatives: Compounds such as 3-(thiazol-5-yl)-5-fluoro-2-oxindole (e.g., sunitinib analogs) replace the aminoethyl group with a thiazole ring.
Position 3 Substituents
- Aromatic Substitutions: 3-(4-Chlorobenzylidene)-5-fluoro-2-oxindole (C₁₅H₉ClFNO; MW: 273.70): The bulky aromatic group enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity in antiviral (HCV p7 inhibition) and antimicrobial contexts . However, this substitution reduces solubility compared to the aminoethyl group .
- Heterocyclic Substitutions: 3-[(5-Chlorofuran-2-yl)methylene]-5-fluoro-2-oxindole (C₁₃H₇ClFNO₂; MW: 283.66): The furan ring contributes to antimicrobial activity but may increase metabolic instability due to electrophilic sites .
- Aminoethyl vs. Other Aliphatic Chains: 3-(2-Aminoethyl)-5-fluoro-2-oxindole: The flexible aminoethyl chain enables salt formation (hydrochloride) and enhances solubility (logP: ~1.5 predicted) compared to rigid aromatic substituents (logP: 2.5–3.5) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Fluoro-2-oxindole | Thiazole Derivative | 3-(4-Chlorobenzylidene) |
|---|---|---|---|---|
| Molecular Weight | 151.14 (free base) | 151.14 | ~280–300 | 273.70 |
| logP (Predicted) | 1.5 | 2.0 | 3.2 | 3.5 |
| Solubility (HCl salt) | High | Low | Moderate | Low |
| Melting Point | N/A | 143–147°C | 180–190°C | 200–210°C |
| Bioavailability | Enhanced (HCl salt) | Limited | Moderate | Low |
Biological Activity
3-(2-aminoethyl)-5-fluoro-1,3-dihydro-2H-indol-2-one, also known as a derivative of indole, has garnered interest in pharmacological research due to its diverse biological activities. This compound features a fluorine atom, which can enhance its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H11FN2O
- Molecular Weight : 194.21 g/mol
- CAS Number : 929862-47-5
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. It is structurally similar to serotonin and melatonin, suggesting potential roles as:
- Serotonin Receptor Agonist : Influencing mood and behavior.
- Neurotransmitter Analog : Potential applications in treating mood disorders.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : A study demonstrated that indole derivatives could induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with dose-dependent effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.5 | Induces apoptosis |
| 5b | MEL-8 | 12.1 | Induces apoptosis |
| This compound | Various Cancer Lines | TBD | TBD |
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential therapeutic applications in treating infections resistant to conventional antibiotics .
Study on Anticancer Effects
In a study examining the anticancer properties of indole derivatives, researchers found that compounds with structural similarities to this compound displayed potent activity against leukemia and breast cancer cell lines. The results indicated that these compounds could serve as lead candidates for further drug development .
Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of indole derivatives, revealing that they could modulate serotonin receptors effectively. This modulation suggests potential applications in treating anxiety and depression disorders .
Q & A
Q. Which techniques are optimal for resolving enantiomers in chiral indol-2-one derivatives?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients. Confirm enantiopurity via X-ray crystallography (e.g., Flack parameter < 0.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
